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Compound of Interest

Compound Name: Sovaprevir

Cat. No.: B610927

For researchers, scientists, and drug development professionals, this technical support center
provides a comprehensive overview of the clinical hold placed on Sovaprevir (ACH-1625), an
investigational NS3/4A protease inhibitor for the treatment of hepatitis C virus (HCV). This
guide details the reasons for the hold, presents relevant clinical data, and outlines the
experimental context in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the FDA placing a clinical hold on Sovaprevir?

The U.S. Food and Drug Administration (FDA) placed a clinical hold on Sovaprevir in July
2013 due to observations of elevated liver enzymes in a Phase 1 drug-drug interaction (DDI)
study.[1][2] Specifically, the study evaluating the co-administration of Sovaprevir with ritonavir-
boosted atazanavir in healthy volunteers revealed Grade 3 or 4 elevations in alanine
aminotransferase (ALT) levels.[1]

Q2: What was the suspected mechanism behind the elevated liver enzymes?

Preliminary pharmacokinetic data from the DDI study pointed towards a significant metabolic
interaction between Sovaprevir and the ritonavir-boosted atazanavir regimen. This interaction
led to substantially increased plasma concentrations of both Sovaprevir and atazanavir, which
was the likely cause of the observed liver toxicity.

Q3: Were there any serious adverse events reported in the study that led to the clinical hold?
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While the elevations in ALT liver enzymes were of Grade 3 or 4, none of the events in the DDI
study met the criteria for a serious adverse event (SAE). Achillion Pharmaceuticals, the drug's
developer, voluntarily ceased dosing in the study and promptly informed the FDA of the
findings.

Q4: Did the clinical hold affect all ongoing Sovaprevir trials?

No, the clinical hold was not absolute. The FDA permitted the continuation of an ongoing Phase
2 clinical trial (-007 trial) that was evaluating a 12-week course of Sovaprevir in combination
with another investigational agent, ACH-3102, and ribavirin for treatment-naive patients with
genotype 1 HCV. This decision was likely influenced by the absence of similar ALT elevations in
other DDI studies and the ongoing combination trials.

Q5: What steps were required to resolve the clinical hold?

To address the clinical hold, the FDA requested that Achillion Pharmaceuticals submit the final
study reports from two drug-drug interaction studies, along with an integrated safety analysis
from all ongoing Sovaprevir trials.

Q6: Was the clinical hold on Sovaprevir ever lifted?

The clinical hold was partially lifted in June 2014. This allowed for the initiation of new
therapeutic clinical trials in HCV patients with a maximum once-daily dose of 200 mg of
Sovaprevir, as well as single-dose trials in healthy volunteers. However, a partial hold
remained for multiple-dose studies in healthy volunteers, which required prior review and
approval of the study protocols by the FDA.

Troubleshooting Guide for Related Research

Issue: Unexpected hepatotoxicity is observed in a pre-clinical or clinical study involving a new
direct-acting antiviral (DAA).

Troubleshooting Steps:

» Evaluate for Potential Drug-Drug Interactions: As exemplified by the Sovaprevir case, co-
administration with other drugs, particularly those that are inhibitors or inducers of
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cytochrome P450 enzymes (like ritonavir), can significantly alter drug exposure and lead to
toxicity.

e Conduct Thorough Pharmacokinetic (PK) Analysis: Assess the plasma concentrations of the
investigational drug and any co-administered medications to identify any unexpected
increases in exposure.

e Monitor Liver Function Tests Closely: Implement frequent monitoring of liver enzymes (ALT,
AST) and bilirubin in study participants, especially during the initial dosing period and when
new concomitant medications are introduced.

» Review Pre-clinical Toxicology Data: Re-examine in vitro and in vivo toxicology data for any
signals of potential hepatotoxicity that might have been overlooked or deemed low risk.

Quantitative Data Summary

The following table summarizes the key quantitative information related to the Sovaprevir

clinical hold.
Parameter Finding Study Population Reference
Liver Enzyme Grade 3 or 4 ALT Healthy Volunteers in
Elevation Elevations a Phase 1 DDI Study
Sovaprevir Dose Maximum 200 mg HCV Patients in
(Post-Partial Lift) once-daily Therapeutic Trials
Total Subjects Dosed Clinical Trial
Over 550 o
(as of early 2014) Participants

Experimental Protocols

Phase 1 Drug-Drug Interaction Study (Hypothetical Reconstruction)

While the specific, proprietary protocol for the pivotal DDI study is not publicly available, a
standard design for such a study would likely involve the following steps:

e Subject Recruitment: Enroliment of a cohort of healthy adult volunteers.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b610927?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

» Baseline Assessment: Collection of baseline demographic data, medical history, physical
examination, and baseline laboratory values, including liver function tests.

o Treatment Periods (Crossover Design):

o

Period 1: Administration of Sovaprevir alone for a specified duration.

[¢]

Washout Period: A sufficient time to ensure complete clearance of Sovaprevir.

Period 2: Administration of ritonavir-boosted atazanavir alone.

o

Washout Period:

[e]

o

Period 3: Co-administration of Sovaprevir and ritonavir-boosted atazanavir.

o Pharmacokinetic Sampling: Collection of serial blood samples at predefined time points after
each drug administration to determine the pharmacokinetic profiles (Cmax, AUC, t1/2) of
Sovaprevir and atazanavir.

o Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory
parameters, with a particular focus on liver function tests.

» Data Analysis: Statistical comparison of the pharmacokinetic parameters of each drug when
administered alone versus in combination to quantify the magnitude of the drug-drug
interaction. Analysis of safety and tolerability data.

Visualizations
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Caption: Logical workflow of the events leading to the Sovaprevir clinical hold.
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Caption: Signaling pathway of the drug-drug interaction leading to potential hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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